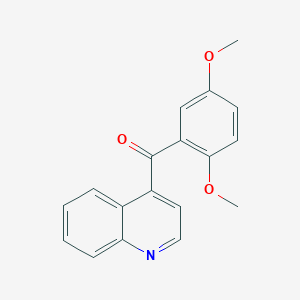
(2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone
説明
(2,5-Dimethoxyphenyl)(quinolin-4-yl)methanone is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Novel Synthesis Methods : A study by Yang et al. (2013) describes a novel method for synthesizing derivatives of 4-(2,5-Dimethoxybenzoyl)quinoline using intramolecular Friedel-Crafts acylation reactions. This method is notable for its good yields, simplicity, and environmentally friendly character, making it beneficial for creating azaheterocycle libraries (Yang et al., 2013).
Fluorescent Properties : Stadlbauer et al. (2009) synthesized 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines from 4-(2,5-Dimethoxybenzoyl)quinoline derivatives, demonstrating their potential as highly fluorescent molecules suitable for linking to biomolecules and biopolymers (Stadlbauer et al., 2009).
Pharmaceutical and Biological Research
Anti-tubercular Activity : Research by Asquith et al. (2019) identified derivatives of 4-(2,5-Dimethoxybenzoyl)quinoline as novel inhibitors of Mycobacterium tuberculosis. These compounds, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited significant potency against tuberculosis with minimal toxicity, suggesting a potential avenue for tuberculosis treatment (Asquith et al., 2019).
Cytotoxic Activity for Cancer Research : A study by Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from compounds including 4-(2,5-Dimethoxybenzoyl)quinoline, for their cytotoxic activity against various cancer cell lines. This research contributes to understanding the potential of these compounds in cancer treatment (Deady et al., 2003).
Chemical and Material Science
Photophysical Applications : Wang et al. (2017) synthesized heteroleptic cationic iridium complexes derived from 2,3-diphenylbenzo[g]quinoxaline, related to 4-(2,5-Dimethoxybenzoyl)quinoline. These complexes exhibit near-infrared phosphorescence, making them potential candidates for theranostic photodynamic therapy in medical applications (Wang et al., 2017).
Synthesis of Hyperbranched Polymers : Baek et al. (2006) reported the synthesis of a novel hyperbranched polymer containing quinoxaline and benzoxazole units, using starting materials that include derivatives of 4-(2,5-Dimethoxybenzoyl)quinoline. This work contributes to the development of advanced materials with unique properties (Baek et al., 2006).
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-12-7-8-17(22-2)15(11-12)18(20)14-9-10-19-16-6-4-3-5-13(14)16/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFDQVXCSFGKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]acetate](/img/structure/B1433439.png)
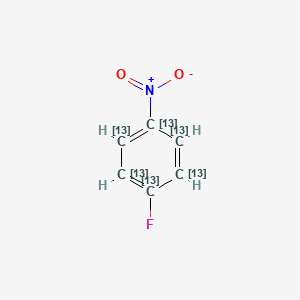
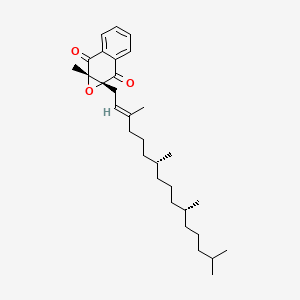
![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)
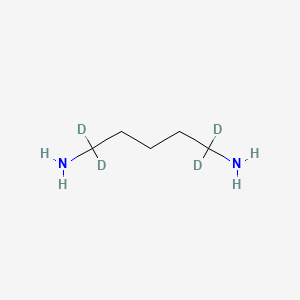
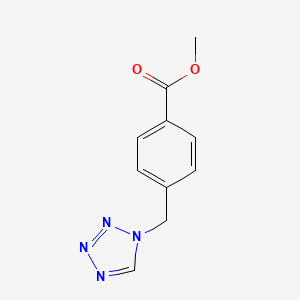
![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)
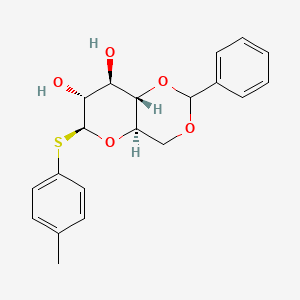


![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)
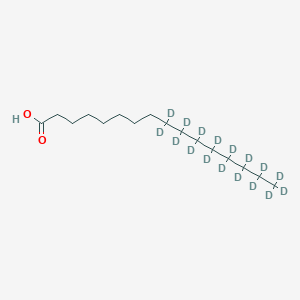
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1433457.png)
![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)
